N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.
Scientific Research Applications
Carbonic Anhydrase Inhibition
The compound's relevance extends into the field of diuretics, particularly those with carbonic anhydrase inhibitory action. A literature review spanning 2005 to 2013 highlighted the importance of sulfonamide diuretics, including those with structures similar to the compound , for their role in treating conditions like obesity, cancer, epilepsy, and hypertension. These diuretics, through carbonic anhydrase inhibition, contribute to blood pressure regulation and exhibit organ-protective activities. This is attributed to their effect on renal carbonic anhydrases, which significantly influences nitrite excretion in urine, underscoring the compound's potential in therapeutic applications beyond diuresis (Carta & Supuran, 2013).
Quinazoline Derivatives in Medicine
Quinazoline derivatives, closely related to the chemical structure of interest, have been extensively studied for their biological activities. A review highlighted the significance of quinazoline-4(3H)-ones and their derivatives in medicinal chemistry, showcasing their presence in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial efficacy against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their potential as lead compounds in addressing antibiotic resistance also emphasizes the broader implications of related structures like N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide in drug development (Tiwary et al., 2016).
Sulfonamide Analogues and Biological Activities
The exploration of N-sulfonylamino azinones, which share structural similarities with the compound in focus, reveals a vast array of biological activities. These include antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatments. Specifically, derivatives based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in addressing neurological conditions such as epilepsy and schizophrenia. This underscores the compound's potential relevance in developing treatments for a range of diseases, further highlighting the importance of sulfonamide analogues in medicinal chemistry (Elgemeie et al., 2019).
Properties
Molecular Formula |
C21H20N4O6S2 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H20N4O6S2/c1-12-2-3-15-19(24-32-23-15)20(12)33(28,29)25(4-5-26)11-14-8-13-9-17-18(31-7-6-30-17)10-16(13)22-21(14)27/h2-3,8-10,26H,4-7,11H2,1H3,(H,22,27) |
InChI Key |
UOTBVRGDDNJCOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CCO)CC3=CC4=CC5=C(C=C4NC3=O)OCCO5 |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CCO)CC3=CC4=CC5=C(C=C4NC3=O)OCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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